molecular formula C16H16N4O2 B2810996 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034487-16-4

1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Katalognummer B2810996
CAS-Nummer: 2034487-16-4
Molekulargewicht: 296.33
InChI-Schlüssel: GOZBRPFFUWYPHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” is an organic compound . It belongs to the class of compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which are purine analogues, involves an effective synthesis convention from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as 1H NMR . For instance, a related compound was reported to have a yellow liquid appearance with a specific 1H NMR spectrum .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, a related compound was reported to have a yield of 62% and appeared as a yellow liquid .

Wissenschaftliche Forschungsanwendungen

X-ray Powder Diffraction in Drug Synthesis

X-ray powder diffraction data are crucial in the synthesis of complex pharmaceuticals, as evidenced by a study on a compound used as an intermediate in the synthesis of the anticoagulant, apixaban. This study highlights the importance of structural analysis in the development of pharmaceuticals, suggesting that similar techniques could be applied to analyze the crystal structure of "1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea" for its potential drug development applications (Qing Wang et al., 2017).

Antimicrobial Activity of Pyrimidine Derivatives

Research on pyrimidine derivatives has shown that these compounds possess significant antimicrobial properties, suggesting that similar structural analogs, such as "this compound," could be explored for their antimicrobial efficacy. The synthesis and characterization of these compounds open avenues for the development of new antimicrobials (Chetan C. Rathod & M. Solanki, 2018).

Synthesis of Heterocyclic Compounds for Medicinal Applications

The synthesis of new heterocyclic derivatives incorporating the urea motif has been reported, demonstrating the role of these compounds in the development of novel therapeutic agents. Such research underscores the versatility of urea derivatives in medicinal chemistry and their potential for creating new treatments for various diseases. This context suggests that "this compound" could also be valuable in this area (S. Y. Mansour et al., 2020).

Role in Kinase Inhibition for Disease Treatment

The structure-activity relationships of diaryl ureas, particularly as inhibitors of kinases like p38alpha MAP kinase, have been extensively studied, showing the potential of such compounds in treating autoimmune diseases. This research suggests that analogs like "this compound" could be explored for their kinase inhibition properties, potentially offering new pathways for the treatment of chronic diseases (J. Regan et al., 2003).

Eigenschaften

IUPAC Name

1-(4-ethoxyphenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-2-22-15-5-3-12(4-6-15)18-16(21)19-13-8-10-20-14(11-13)7-9-17-20/h3-11H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZBRPFFUWYPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.